molecular formula C14H12ClFN2O2 B6577338 4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide CAS No. 1207030-06-5

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide

Cat. No.: B6577338
CAS No.: 1207030-06-5
M. Wt: 294.71 g/mol
InChI Key: SWCDWGKJGLJVTG-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide is a chemical compound with a pyridine ring substituted with a chloro group at the 4-position and a carboxamide group at the 2-position The carboxamide group is further substituted with a 2-(4-fluorophenoxy)ethyl group

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants and some microorganisms .

Mode of Action

4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide interacts with its target, Protox, by inhibiting its enzymatic activity . This inhibition disrupts the normal biosynthesis of heme and chlorophyll, leading to the accumulation of protoporphyrin IX, a photodynamic compound. When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and ultimately cell death .

Biochemical Pathways

The compound affects the heme and chlorophyll biosynthesis pathways by inhibiting the Protox enzyme . This inhibition leads to the accumulation of protoporphyrin IX, which upon exposure to light, generates reactive oxygen species. These reactive species can cause oxidative damage to various cellular components, including lipids, proteins, and DNA, disrupting normal cellular functions and leading to cell death .

Pharmacokinetics

This suggests that the compound may be quickly absorbed and distributed in the body, metabolized, and then efficiently excreted through the kidneys .

Result of Action

The result of the action of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide is the death of the cells in which it is active . This is due to the oxidative damage caused by the reactive oxygen species generated by the accumulated protoporphyrin IX . This makes the compound effective as a herbicide, causing the death of unwanted plants .

Action Environment

The efficacy and stability of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide can be influenced by various environmental factors. For instance, light exposure is crucial for the compound’s mode of action, as it triggers the generation of reactive oxygen species from accumulated protoporphyrin IX Therefore, the compound may be more effective in well-lit environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-2-pyridinecarboxylic acid. This intermediate is then reacted with 2-(4-fluorophenoxy)ethylamine under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of enzyme inhibitors and receptor modulators.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating its interactions with various biological targets, including proteins and nucleic acids.

    Industrial Applications: The compound may be utilized in the development of specialty chemicals and advanced materials for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate derivatives
  • Pyridine derivatives with various substitutions

Uniqueness

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-10-5-6-17-13(9-10)14(19)18-7-8-20-12-3-1-11(16)2-4-12/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCDWGKJGLJVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=NC=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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